Cyclopropyl(pyrrolidin-1-yl)methanone
Description
Cyclopropyl(pyrrolidin-1-yl)methanone is a bicyclic organic compound featuring a cyclopropane ring directly bonded to a methanone group, which is further connected to a pyrrolidine ring. This scaffold is notable for its conformational rigidity, which enhances metabolic stability and binding affinity in medicinal chemistry applications. The cyclopropane ring imposes spatial constraints that mimic transition states or lock bioactive conformations, making it valuable in drug design . Derivatives of this compound are explored for anticancer, antimicrobial, and kinase-inhibitory activities, as seen in structurally related molecules (e.g., –7).
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
cyclopropyl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C8H13NO/c10-8(7-3-4-7)9-5-1-2-6-9/h7H,1-6H2 |
InChI Key |
BJRIOOHBMKGZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyrrolidin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropylcarbonyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or pyrrolidine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Cyclopropyl(pyrrolidin-1-yl)carboxylic acid.
Reduction: Cyclopropyl(pyrrolidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
| Compound Name | Structural Features | Synthesis Method | Yield/Notes | Biological Activity | Ref. |
|---|---|---|---|---|---|
| (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) | Phenoxy and phenyl substituents on cyclopropane; pyrrolidine moiety | Cyclopropene ring-opening with phenol derivatives | 71% yield; diastereomeric mixture (dr 6:1) | Not reported | |
| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | 4-Chlorophenyl on cyclopropane; piperazine replaces pyrrolidine | Reductive amination with NaBH(OAc)₃ | Optimized for scalability | Anticancer (MDA-MB-435 cells) and antituberculosis (M. tb H37Rv) | |
| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride | Azetidine ring with amino group; cyclopropyl retained | Not specified | Similarity score: 0.90 | Not reported | |
| Cyclopropyl[3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]methanone | Thiazole-pyrazole substituent | Not detailed | Predicted density: 1.41 g/cm³; pKa: 0.77 | Not reported |
Key Observations:
- Cyclopropane Modifications: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) or bulky substituents (e.g., tert-butyl phenoxy in ) alter electronic and steric profiles, impacting reactivity and diastereomer formation .
- Ring Size : Azetidine analogs () show high structural similarity (0.90), likely due to the small ring size mimicking cyclopropane’s spatial constraints.
Physicochemical Properties
- Molecular Weight and Solubility : Thiazole-pyrazole derivatives () have higher molar mass (295.36 g/mol) and predicted lower aqueous solubility compared to simpler analogs.
- Thermal Stability : Cyclopropyl-containing compounds generally exhibit higher melting/boiling points due to ring strain (e.g., predicts boiling point at 533°C) .
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